molecular formula C6H6ClN B580208 4-CHLOROANILINE-2,3,5,6-D4 CAS No. 191656-33-4

4-CHLOROANILINE-2,3,5,6-D4

Cat. No.: B580208
CAS No.: 191656-33-4
M. Wt: 131.595
InChI Key: QSNSCYSYFYORTR-RHQRLBAQSA-N
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Description

4-CHLOROANILINE-2,3,5,6-D4 is a deuterated analog of 4-chloroaniline, a widely used industrial chemical and known environmental pollutant. The deuterated compound has been synthesized for use in scientific research, particularly in drug development and environmental studies. The molecular formula of this compound is C6H6ClN, and it has a molecular weight of 131.595.

Biochemical Analysis

Biochemical Properties

4-Chloroaniline-d4 plays a significant role in biochemical reactions. It has been found that certain bacteria, such as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, can utilize 4-Chloroaniline-d4 as a sole carbon and nitrogen source . The biodegradation in these bacteria occurs via a modified ortho-cleavage pathway .

Cellular Effects

4-Chloroaniline-d4 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found that bacteria can survive in the presence of 4-Chloroaniline-d4 at higher concentrations (up to 1.2 mM), although with a slower growth rate .

Molecular Mechanism

The molecular mechanism of action of 4-Chloroaniline-d4 involves its interaction with biomolecules. The activity of chlorocatechol 1, 2-dioxygenase, an enzyme involved in the degradation of chlorinated aromatic compounds, is markedly induced in the presence of 4-Chloroaniline-d4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloroaniline-d4 change over time. For instance, it has been observed that the degradation efficiency of 4-Chloroaniline-d4 by bacteria decreases at higher concentrations .

Metabolic Pathways

4-Chloroaniline-d4 is involved in specific metabolic pathways. It is predominantly generated by microbial transformation of phenylurea, acylanilide, and phenylcarbamate herbicides . The biodegradation in bacteria occurs via a modified ortho-cleavage pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-CHLOROANILINE-2,3,5,6-D4 typically involves the deuteration of 4-chloroaniline. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. For example, the compound can be synthesized by reacting 4-chloroaniline with deuterated water (D2O) in the presence of a deuterium exchange catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as deuterium exchange, purification, and quality control to meet the required standards for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

4-CHLOROANILINE-2,3,5,6-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-CHLOROANILINE-2,3,5,6-D4 has several scientific research applications, including:

    Chemistry: Used as a reagent and precursor in the synthesis of various drugs and dyestuffs.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and understand biological processes.

    Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-CHLOROANILINE-2,3,5,6-D4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to differences in the pharmacokinetics and pharmacodynamics compared to non-deuterated analogs. This can result in altered absorption, distribution, metabolism, and excretion (ADME) profiles, making it valuable for drug development and environmental studies .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: The non-deuterated analog of 4-CHLOROANILINE-2,3,5,6-D4, widely used in industrial applications and known for its environmental impact.

    Dichloroanilines: Compounds with two chlorine atoms substituted on the aniline ring, used in the production of dyes and herbicides.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing of metabolic pathways and offers insights into the behavior of deuterated drugs compared to their non-deuterated counterparts.

Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNSCYSYFYORTR-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191656-33-4
Record name Benzen-2,3,5,6-d4-amine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191656334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 191656-33-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLOROANILINE-2,3,5,6-D4
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Reactant of Route 6
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